molecular formula C9H8N4O2 B3338393 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide CAS No. 90323-72-1

3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide

Cat. No. B3338393
CAS RN: 90323-72-1
M. Wt: 204.19 g/mol
InChI Key: CUZXTYBNQLZUTH-UHFFFAOYSA-N
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Description

“3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” is a heterocyclic compound . It belongs to the arylidene (3-phenyl)-1,2,4-oxadiazolyl-5-carboxyhydrazide series . These compounds have been structurally planned by applying the molecular hybridization strategy .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The process includes the reaction of amidoximes and acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Scientific Research Applications

Antioxidant and Antitumor Activities

Research indicates that derivatives of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide possess potent antioxidant and antitumor activities. For instance, new aromatic C-nucleosides containing 1,3,4-oxadiazole units have shown significant promise in this area, highlighting the compound's potential in developing anticancer therapies (El Sadek et al., 2014).

Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, demonstrating moderate to strong activity against Gram-negative and Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents (Khalid et al., 2016).

Agricultural Applications

Novel 1,3,4-Oxadiazole-2-Carbohydrazides have been identified as prospective agricultural antifungal agents, potentially targeting succinate dehydrogenase. This indicates their utility in protecting crops from fungal infections, thereby contributing to agricultural productivity (Wu et al., 2019).

Optical and Electronic Applications

The synthesis of 1,3,4-oxadiazole derivatives has also been explored for their optical properties, suggesting potential applications in optoelectronics. Specifically, these compounds have shown promise as optical limiters, highlighting their potential in protecting optical sensors and human vision from high-intensity light sources (Chandrakantha et al., 2011).

Anti-Cancer and Anti-Diabetic Agents

Research into 1,3,4-oxadiazole derivatives has also uncovered their potential as anti-cancer and anti-diabetic agents. For instance, some derivatives have demonstrated significant cytotoxic efficacy against cancer cell lines and have shown to lower glucose levels in diabetic models, suggesting their dual potential in therapeutic applications (Shankara et al., 2022).

Future Directions

The future directions for “3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” could involve further exploration of its potential pharmacological applications, given the known anti-infective properties of some 1,2,4-oxadiazoles . Additionally, more research could be conducted to better understand its chemical reactions and to explore its physical and chemical properties.

properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-8(14)9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZXTYBNQLZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201024
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90323-72-1
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90323-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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